molecular formula C10H15N3O B8532948 1-Methyl-2-(3-phenylureido)ethylamine

1-Methyl-2-(3-phenylureido)ethylamine

Cat. No.: B8532948
M. Wt: 193.25 g/mol
InChI Key: AWZHBDDTQUVXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(3-phenylureido)ethylamine is a substituted ethylamine derivative characterized by a methyl group at the first carbon of the ethylamine backbone and a 3-phenylureido substituent at the second carbon.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(2-aminopropyl)-3-phenylurea

InChI

InChI=1S/C10H15N3O/c1-8(11)7-12-10(14)13-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H2,12,13,14)

InChI Key

AWZHBDDTQUVXJK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The ethylamine backbone is a common scaffold in bioactive compounds. Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison of Ethylamine Derivatives
Compound Name Substituent Molecular Formula Key Properties/Effects Source
1-Methyl-2-(3-phenylureido)ethylamine Phenylureido Not provided Hypothesized increased polarity due to urea moiety; potential for enhanced receptor binding via H-bonding.
Amphetamine (1-Methyl-2-phenylethylamine) Phenyl C₉H₁₃N Central nervous system stimulant; distinct pharmacological profile due to phenyl substitution .
Chlorphentermine (1-Methyl-2-(4-chlorophenyl)ethylamine) 4-Chlorophenyl C₁₁H₁₅ClN Causes lipidosis in lung tissues; qualitative differences in toxicity compared to phentermine .
2-(1-Methyl-1H-indol-3-yl)ethylamine Indole ring C₁₁H₁₄N₂ Structural analog with heteroaromatic substitution; no pharmacological data provided .
1-Methyl-2-(tetrahydrofuran-2-ylmethoxy)ethylamine Tetrahydrofuran methoxy C₈H₁₇NO₂ Oxygen-containing substituent; likely alters solubility and metabolic stability .

Pharmacological and Toxicological Insights

  • Amphetamine and Chlorphentermine : Substitution of the phenyl group with electron-withdrawing groups (e.g., chlorine in chlorphentermine) alters biological activity, leading to adverse effects like lipidosis . The phenylureido group in the target compound may similarly modulate receptor interactions but with distinct outcomes due to urea’s hydrogen-bonding capacity.
  • Ethylamine vs. Isopropylamine Chains : Shulgin’s structure-activity relationship (SAR) studies highlight that ethylamine chains generally offer qualitative superiority in psychedelic phenethylamines, whereas isopropylamine analogs exhibit higher potency but shorter duration . The target compound’s ethylamine backbone aligns with this trend, but its phenylureido group diverges from classical phenethylamine substituents.

Physicochemical Properties

  • Polarity and Solubility : The phenylureido group likely increases hydrophilicity compared to purely aromatic (e.g., amphetamine) or aliphatic (e.g., tetrahydrofuran methoxy) substituents. This could enhance aqueous solubility but reduce blood-brain barrier penetration .

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